Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is an organic compound that belongs to the family of benzodioxepines, which are characterized by a fused dioxepine structure. This compound is notable for its nitro substituent, which can influence its chemical reactivity and biological activity. The molecular formula of this compound is , and it is primarily used in organic synthesis and medicinal chemistry.
This compound can be synthesized through various organic reactions involving benzodioxepine derivatives. The synthesis typically involves the introduction of the nitro group and subsequent esterification to form the methyl ester.
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can be classified as:
The synthesis of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate generally follows a multi-step process:
The synthesis may involve intermediates like 3,4-dihydro-2H-1,5-benzodioxepin derivatives, which are known to undergo further functionalization reactions to yield the final product.
The molecular structure of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate consists of:
This structure can be represented as follows:
Key structural data include:
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can participate in several chemical reactions:
Common reagents involved in these reactions include lithium aluminum hydride for reductions and various acids or bases for hydrolysis.
The mechanism of action for methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate primarily involves its interaction with biological targets:
Data regarding specific targets are still under investigation but suggest potential applications in pharmacology.
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is expected to have:
Key chemical properties include:
Relevant data on exact properties may vary based on experimental conditions and purity levels.
Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several scientific uses:
This compound's unique structure and reactivity make it a valuable target for further research in both synthetic chemistry and pharmacology.
The benzodioxepine core has emerged as a privileged scaffold in medicinal chemistry, with its development marked by strategic structural innovations. Early derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2) established foundational bioactivity, particularly as intermediates for CNS-targeted compounds [4]. The scaffold’s versatility was further demonstrated in patents such as US8722896B2, where dihydrobenzodioxepin carboxamides acted as potent prokineticin receptor antagonists for metabolic disorders like type 2 diabetes [5]. This patent highlighted substitutions at the C7 position (carboxamide groups) as critical for receptor affinity.
Subsequent innovations introduced nitro-functionalized derivatives, exemplified by 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 1094424-70-0), which enhanced electronic properties for improved target binding [1]. The shift toward esterified forms, such as the methyl ester variant discussed herein, represents a deliberate strategy to optimize physicochemical properties like membrane permeability and metabolic stability.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: